Valnoctamide-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

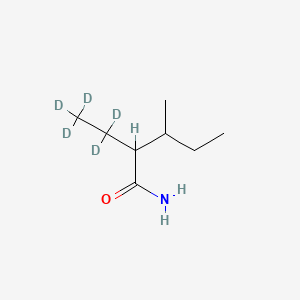

3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/i2D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCJOCOSPZMDJY-ZTIZGVCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C(C)CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Valnoctamide-d5: A Technical Guide for Researchers

Valnoctamide-d5 is the deuterated form of Valnoctamide, a centrally acting compound with anticonvulsant and mood-stabilizing properties. This stable isotope-labeled analog serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for the accurate quantification of Valnoctamide in biological matrices. This guide provides an in-depth overview of this compound, its primary application, and the pharmacological context of its non-deuterated counterpart, Valnoctamide, for researchers, scientists, and drug development professionals.

This compound: The Internal Standard

In quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a specific analyte. Deuterated compounds such as this compound are considered the gold standard for use as internal standards.[1][2]

The five deuterium atoms in this compound give it a higher molecular weight than Valnoctamide, allowing it to be distinguished by a mass spectrometer. However, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are nearly identical to those of the parent compound. This similarity ensures that any sample loss during preparation or fluctuations in instrument response will affect both the analyte (Valnoctamide) and the internal standard (this compound) equally, leading to highly accurate and precise measurements.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₈H₁₂D₅NO[3][4][5] |

| Molecular Weight | 148.26 g/mol [4][5][6] |

| CAS Number | 1190015-82-7[3][4][7] |

| IUPAC Name | 3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide[6] |

| Synonyms | 2-Ethyl-d5-3-methylpentanamide, Valmethamide-d5[3] |

The Parent Compound: Valnoctamide

Valnoctamide is a chiral constitutional isomer of valpromide, the amide of the well-known antiepileptic drug valproic acid (VPA).[8] Unlike valpromide, which acts as a prodrug to VPA, Valnoctamide is active on its own with minimal biotransformation to its corresponding acid, valnoctic acid.[8][9][10] It has been investigated for various central nervous system disorders, including epilepsy and bipolar disorder.[8][9][10]

Mechanism of Action

The therapeutic effects of Valnoctamide are believed to be mediated through a multi-faceted mechanism of action, distinct from that of VPA.[8][11] Key proposed mechanisms include:

-

Modulation of Neurotransmitter Systems: Valnoctamide has been shown to influence the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the primary excitatory neurotransmitter glutamate.[11] By enhancing GABAergic signaling and reducing glutamatergic activity, it helps to stabilize neuronal activity.[9][11]

-

Inhibition of Ion Channels: The compound has been found to inhibit voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[9][11] This action reduces neuronal excitability.[11]

-

Direct Action on GABA-A Receptors: Some evidence suggests that Valnoctamide may act directly on GABA-A receptors.[12]

Pharmacokinetics

Valnoctamide exhibits stereoselective pharmacokinetics.[8] Studies in rats have shown that the (2S,3S)-VCD stereoisomer has the lowest clearance and consequently a significantly higher plasma exposure compared to other stereoisomers.[8]

Table 1: Pharmacokinetic Parameters of Valnoctamide Stereoisomers in Rats (70 mg/kg, IP administration) [8]

| Stereoisomer | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | CL/F (L/h/kg) | Vz/F (L/kg) | t1/2 (h) |

| (2R,3R)-VCD | 18.9 ± 3.5 | 0.5 | 40.5 ± 4.9 | 1.8 ± 0.2 | 4.6 ± 0.4 | 2.1 ± 0.1 |

| (2S,3S)-VCD | 34.5 ± 6.2 | 0.5 | 82.3 ± 15.1 | 0.9 ± 0.2 | 3.5 ± 0.5 | 3.0 ± 0.3 |

| (2R,3S)-VCD | 20.1 ± 2.8 | 0.5 | 44.8 ± 6.2 | 1.6 ± 0.2 | 5.2 ± 0.7 | 2.5 ± 0.2 |

| (2S,3R)-VCD | 22.3 ± 4.1 | 0.5 | 49.6 ± 8.7 | 1.5 ± 0.3 | 4.8 ± 0.9 | 2.6 ± 0.3 |

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution; t1/2: Elimination half-life.

Clinical Significance and Therapeutic Potential

Valnoctamide has been investigated as a potential treatment for bipolar disorder, particularly in women of childbearing age, due to its significantly lower teratogenic potential compared to valproic acid.[13][14] Clinical trials have explored its efficacy in acute mania.[8][13] For instance, a double-blind, add-on, controlled trial in patients with mania showed Valnoctamide to be more effective than placebo when added to risperidone treatment.[13]

Experimental Protocol: Quantification of Valnoctamide in Plasma using LC-MS with this compound as an Internal Standard

This section outlines a general methodology for the quantitative analysis of Valnoctamide in a biological matrix, such as human plasma, employing this compound as the internal standard.

Objective: To determine the concentration of Valnoctamide in human plasma samples.

Materials:

-

Human plasma samples

-

Valnoctamide analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Centrifuge

-

LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Valnoctamide and this compound in a suitable solvent (e.g., methanol or ACN).

-

Prepare a series of calibration standards by spiking blank plasma with known concentrations of Valnoctamide.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of cold ACN to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: ACN with 0.1% formic acid.

-

Gradient elution to separate Valnoctamide from endogenous plasma components.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for Valnoctamide and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Valnoctamide/Valnoctamide-d5) against the known concentrations of the calibration standards.

-

Determine the concentration of Valnoctamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an essential tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard enables the reliable and accurate quantification of Valnoctamide, a promising therapeutic agent with a unique pharmacological profile. A thorough understanding of both the analytical utility of this compound and the therapeutic context of Valnoctamide is crucial for advancing research and development in the field of central nervous system disorders.

References

- 1. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C8H17NO | CID 45040678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Valnoctamide used for? [synapse.patsnap.com]

- 10. Valnoctamide - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Valnoctamide? [synapse.patsnap.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Valnoctamide as a valproate substitute with low teratogenic potential in mania: a double-blind, controlled, add-on clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Valnoctamide vs. Valnoctamide-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnoctamide, a chiral amide derivative of valproic acid, has garnered interest as a central nervous system (CNS)-active agent with anticonvulsant and mood-stabilizing properties. It is structurally distinct from valproic acid and notably, does not metabolize to its corresponding acid, valnoctic acid, in vivo.[1][2] Valnoctamide-d5, a deuterated isotopologue of Valnoctamide, is primarily utilized as an internal standard in bioanalytical methods due to its chemical similarity and mass difference from the parent compound. This technical guide provides a comprehensive comparison of Valnoctamide and this compound, focusing on their chemical, physicochemical, and pharmacokinetic differences. While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound are not publicly available, this guide leverages established principles of the kinetic isotope effect to infer its properties relative to Valnoctamide.

Core Differences: The Kinetic Isotope Effect

The primary distinction between Valnoctamide and this compound lies in the replacement of five hydrogen atoms with deuterium atoms on the ethyl group. This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][3] This difference in bond strength is the basis of the kinetic isotope effect (KIE) , which predicts a slower rate of metabolic reactions that involve the cleavage of this bond.[1][3] Consequently, this compound is expected to exhibit altered pharmacokinetic properties compared to Valnoctamide, including a reduced rate of metabolism, a longer half-life, and increased systemic exposure.[3][4]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the known and inferred properties of Valnoctamide and this compound.

Table 1: Physicochemical Properties

| Property | Valnoctamide | This compound | Data Source(s) |

| Molecular Formula | C₈H₁₇NO | C₈H₁₂D₅NO | PubChem |

| Molecular Weight | 143.23 g/mol | 148.26 g/mol | PubChem |

| IUPAC Name | 2-ethyl-3-methylpentanamide | 2-(ethyl-d5)-3-methylpentanamide | PubChem |

| CAS Number | 4171-13-5 | 1190015-82-7 | PubChem |

Table 2: Pharmacokinetic Parameters of Valnoctamide Stereoisomers in Rats (70 mg/kg, i.p.)

| Stereoisomer | Clearance (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) | Data Source(s) |

| (2S,3S)-VCD | 0.43 ± 0.05 | 1.3 ± 0.1 | 2.1 ± 0.1 | [2] |

| (2R,3R)-VCD | 0.82 ± 0.12 | 1.6 ± 0.2 | 2.3 ± 0.2 | [2] |

| (2S,3R)-VCD | 0.95 ± 0.15 | 1.5 ± 0.2 | 2.2 ± 0.2 | [2] |

| (2R,3S)-VCD | 0.78 ± 0.10 | 1.4 ± 0.1 | 2.1 ± 0.1 | [2] |

Table 3: Predicted Pharmacokinetic Differences of this compound vs. Valnoctamide

| Parameter | Predicted Change for this compound | Rationale |

| Metabolism Rate | Decreased | Kinetic Isotope Effect[3][4] |

| Half-life (t½) | Increased | Slower metabolism leads to longer persistence in the body.[3][4] |

| Systemic Exposure (AUC) | Increased | Reduced clearance results in higher overall drug exposure.[3][4] |

| Clearance (CL) | Decreased | Slower metabolic breakdown reduces the rate of drug elimination.[3][4] |

Experimental Protocols

While specific experimental protocols for direct comparative studies are unavailable, this section outlines a general methodology for a comparative pharmacokinetic study and a typical bioanalytical method using this compound as an internal standard.

Protocol 1: Comparative Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic profiles of Valnoctamide and this compound following intravenous administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group).

-

Drug Administration: Intravenous (i.v.) bolus injection of Valnoctamide or this compound at a dose of 10 mg/kg.

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Valnoctamide and this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC).

Protocol 2: Bioanalytical Method for Valnoctamide using this compound as an Internal Standard

Objective: To quantify Valnoctamide concentrations in plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples and an aliquot (e.g., 50 µL) is transferred to a 96-well plate.

-

Add an internal standard working solution containing this compound (e.g., 100 ng/mL in methanol) to each sample.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor specific multiple reaction monitoring (MRM) transitions for Valnoctamide and this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Valnoctamide to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Valnoctamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Chemical Structures

Caption: Chemical structures of Valnoctamide and this compound.

Signaling Pathways and Metabolism

Valnoctamide's mechanism of action is believed to involve the modulation of GABAergic and glutamatergic neurotransmitter systems and the inhibition of voltage-gated sodium channels.[5] While the specific enzymes responsible for its metabolism are not fully elucidated, it is known to be eliminated primarily through metabolism.[2] The metabolism of the related compound, valproic acid, involves cytochrome P450 enzymes (CYP2C9, CYP2A6) and UDP-glucuronosyltransferases (UGTs).[6] It is plausible that Valnoctamide is also a substrate for some of these enzymes.

Caption: Postulated metabolic pathways of Valnoctamide.

Experimental and Logical Workflows

The logical workflow for comparing Valnoctamide and this compound is based on the known properties of Valnoctamide and the predicted effects of deuteration.

Caption: Logical workflow for predicting this compound properties.

Conclusion

This compound is a valuable tool as an internal standard for the accurate quantification of Valnoctamide in biological matrices. Based on the well-established kinetic isotope effect, it is predicted that this compound will exhibit a slower rate of metabolism, a longer half-life, and consequently, higher systemic exposure compared to its non-deuterated counterpart. These predicted differences highlight the potential of deuteration as a strategy to modulate the pharmacokinetic properties of drugs. However, it is crucial to emphasize that these are theoretical predictions based on sound scientific principles. Direct experimental studies are necessary to definitively characterize the pharmacokinetic and pharmacodynamic profile of this compound and to fully understand its potential as a therapeutic agent. Future research should focus on in vivo and in vitro studies to provide the empirical data needed for a complete comparison.

References

- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

- 6. In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9) - PMC [pmc.ncbi.nlm.nih.gov]

Valnoctamide-d5 (CAS: 1190015-82-7): A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valnoctamide-d5, the deuterated analog of Valnoctamide, is a critical tool in the advanced research and development of Valnoctamide, a promising central nervous system (CNS)-active compound. With the CAS number 1190015-82-7, this stable isotope-labeled internal standard is indispensable for the accurate quantification of Valnoctamide in biological matrices through mass spectrometry-based bioanalytical methods. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its pivotal role in pharmacokinetic and metabolic studies, and the established mechanisms of action of its non-deuterated counterpart. Detailed experimental workflows and signaling pathways are presented to support its application in research and drug development.

Introduction

Valnoctamide, a chiral amide derivative of valproic acid, has garnered significant interest for its potential therapeutic applications in epilepsy, bipolar disorder, and neuropathic pain.[1] Unlike its predecessor, valproic acid, Valnoctamide exhibits a distinct pharmacological profile and is not readily metabolized to its corresponding acid, valnoctic acid, in vivo.[2][3] This characteristic suggests a unique mechanism of action and a potentially improved safety profile, particularly concerning teratogenicity.[4]

The development of deuterated analogs, such as this compound, has been instrumental in advancing the clinical and preclinical assessment of Valnoctamide. The substitution of five hydrogen atoms with deuterium in the ethyl group creates a stable, heavier version of the molecule that is chemically identical in its biological activity but distinguishable by mass spectrometry. This property makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays, ensuring the precision and accuracy of pharmacokinetic and bioequivalence studies.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1190015-82-7 | [5] |

| Molecular Formula | C₈H₁₂D₅NO | [5] |

| Molecular Weight | 148.26 g/mol | [5] |

| IUPAC Name | 3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide | [5] |

| Synonyms | 2-Ethyl-d5-3-methylpentanamide, Valmethamide-d5 | [6] |

Synthesis and Application

Synthesis of this compound

Caption: General synthetic pathway for this compound.

The synthesis of the precursor, 2-ethyl-3-methylpentanoic acid, can be achieved through various organic synthesis methods.[7] The subsequent amidation reaction converts the carboxylic acid to the corresponding amide, Valnoctamide. The final and critical step is the selective deuteration of the ethyl group to yield this compound. This can be accomplished using various deuterating agents and catalytic methods.

Application as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly LC-MS/MS.[5] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known concentration. Its purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Caption: Bioanalytical workflow with this compound.

While a specific published protocol for Valnoctamide using this compound is not available, a general LC-MS/MS method can be outlined based on established procedures for similar compounds and bioanalytical method validation guidelines.[3][8][9]

1. Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

-

Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MS/MS Transitions (Hypothetical):

-

Valnoctamide: Precursor ion [M+H]⁺ → Product ion

-

This compound: Precursor ion [M+H]⁺ → Product ion

-

3. Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][8][10]

Mechanism of Action of Valnoctamide

The therapeutic effects of Valnoctamide are attributed to its multi-faceted mechanism of action, which involves the modulation of key neurotransmitter systems and ion channels in the CNS.[7]

Modulation of GABAergic and Glutamatergic Systems

Valnoctamide is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] This can be achieved by increasing GABA levels, potentially through the inhibition of GABA-degrading enzymes.[7] Conversely, Valnoctamide may also attenuate excitatory neurotransmission mediated by glutamate, the main excitatory neurotransmitter.[7] This dual action on the GABAergic and glutamatergic systems contributes to its anticonvulsant and mood-stabilizing properties.

Caption: Valnoctamide's modulation of GABA and glutamate systems.

Inhibition of Voltage-Gated Sodium Channels

Another key mechanism of action of Valnoctamide is the inhibition of voltage-gated sodium channels (VGSCs).[7] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, Valnoctamide reduces neuronal excitability, which is a fundamental mechanism underlying its anticonvulsant effects.[7]

Pharmacokinetics and Metabolism

Pharmacokinetic studies of Valnoctamide have revealed stereoselective disposition, meaning that the different stereoisomers of the drug are metabolized and eliminated at different rates.[1][11][12] The use of this compound as an internal standard is critical for accurately characterizing the pharmacokinetics of each stereoisomer. Unlike valpromide, Valnoctamide is not a prodrug and is minimally converted to its corresponding acid, valnoctic acid.[2] This results in a distinct pharmacokinetic profile compared to valproic acid and its other derivatives.[12]

Conclusion

This compound is an essential tool for the rigorous scientific evaluation of Valnoctamide. Its use as an internal standard in bioanalytical methods allows for the precise and accurate quantification of Valnoctamide in biological samples, which is fundamental for pharmacokinetic, toxicokinetic, and clinical studies. A thorough understanding of the physicochemical properties of this compound, coupled with a knowledge of the complex mechanism of action of Valnoctamide, will empower researchers and drug development professionals to further explore the therapeutic potential of this promising CNS-active compound.

References

- 1. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valnoctamide - Wikipedia [en.wikipedia.org]

- 3. pmda.go.jp [pmda.go.jp]

- 4. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C8H17NO | CID 45040678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosave.com [biosave.com]

- 7. valnoctamide synthesis - chemicalbook [chemicalbook.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. Pharmacodynamic and pharmacokinetic analysis of CNS-active constitutional isomers of valnoctamide and sec-butylpropylacetamide--Amide derivatives of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of a valpromide isomer, valnoctamide, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of Valnoctamide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnoctamide, a chiral amide derivative of valproic acid, has garnered significant interest as a central nervous system (CNS)-active compound with potential applications in the management of epilepsy and bipolar disorder. Unlike its structural isomer valpromide, which acts as a prodrug to valproic acid, valnoctamide exerts its pharmacological effects directly. The deuterated analog, Valnoctamide-d5, serves as a crucial tool in pharmacokinetic and metabolic studies, allowing for precise quantification and differentiation from its non-deuterated counterpart. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, along with relevant experimental context and mechanistic insights.

Physical and Chemical Characteristics

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(ethyl-d5)-3-methylpentanamide | N/A |

| Synonyms | 2-Ethyl-d5-3-methylpentanamide, Valmethamide-d5 | [1][2][3] |

| CAS Number | 1190015-82-7 | [1][2][3] |

| Molecular Formula | C₈H₁₂D₅NO | [1][3] |

| Molecular Weight | 148.26 g/mol | [1] |

| Appearance | White Solid | [2] |

| Melting Point | 113.5-114 °C (for non-deuterated Valnoctamide) | [3] |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| pKa | Not available | N/A |

| Solubility | Soluble in water | [3] |

Table 2: Spectroscopic Data (Predicted/Typical for Valnoctamide Structure)

While specific experimental spectra for this compound are not publicly available, this table outlines the expected spectroscopic characteristics based on the structure of valnoctamide. The presence of deuterium will primarily manifest in the mass spectrum (higher molecular ion peak) and may cause subtle shifts and loss of signal in ¹H NMR, with a corresponding signal in ²H NMR.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons of the methyl, ethyl (CH₂), and methine groups. The signal for the ethyl group where deuterium is substituted will be absent or significantly reduced. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms in the structure, including the carbonyl carbon of the amide. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-H stretching, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z ≈ 148.26, which is 5 mass units higher than that of non-deuterated valnoctamide. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, general methodologies for the synthesis of deuterated amides and the analysis of such compounds can be described.

Synthesis of Deuterated Amides (General Protocol)

The synthesis of deuterated amides, such as this compound, typically involves the use of a deuterated starting material or a deuteration step during the synthesis. A common approach is the reduction of a nitrile or the amidation of a carboxylic acid or its derivative.

A plausible synthetic route for this compound could start from a deuterated ethyl precursor. The general steps would be:

-

Preparation of a Deuterated Precursor: Synthesis of ethyl-d5 bromide from ethanol-d6.

-

Grignard Reaction: Formation of a Grignard reagent (ethyl-d5 magnesium bromide).

-

Coupling Reaction: Reaction of the Grignard reagent with a suitable substrate to form the carbon skeleton of valnoctic acid-d5.

-

Amidation: Conversion of the resulting deuterated carboxylic acid to this compound, for example, by activation with a coupling agent (e.g., DCC, HOBt) followed by reaction with ammonia.

Analytical Methodologies

The characterization and quantification of this compound in biological matrices or as a pure substance typically employ chromatographic and mass spectrometric techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for the quantification of this compound, particularly in biological samples. The compound may require derivatization to enhance its volatility.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for the quantification of drugs and their metabolites in complex matrices. The use of this compound as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of non-deuterated Valnoctamide.

Mechanism of Action and Signaling Pathways

The therapeutic effects of Valnoctamide are attributed to its modulation of multiple neurotransmitter systems and ion channels in the CNS. Although these mechanisms have been elucidated for the non-deuterated form, they are expected to be identical for this compound, as deuterium substitution does not alter the fundamental pharmacological properties.

Valnoctamide is believed to exert its effects through:

-

Enhancement of GABAergic Inhibition: By increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), Valnoctamide enhances inhibitory signaling in the brain, which helps to stabilize neuronal activity.

-

Modulation of Glutamatergic Excitotoxicity: It may reduce the release of the excitatory neurotransmitter glutamate or inhibit its receptors, thereby decreasing neuronal hyperexcitability.

-

Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, Valnoctamide can reduce the initiation and propagation of action potentials, further contributing to its anticonvulsant properties.

References

A Technical Guide to the Rationale and Experimental Approaches for the Development of Deuterated Valnoctamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, to the best of our knowledge, there is no publicly available literature detailing the synthesis, pharmacokinetic properties, or metabolic stability of stable isotope-labeled Valnoctamide. This technical guide, therefore, provides a comprehensive overview based on the known characteristics of Valnoctamide and established principles of drug deuteration to inform and guide future research in this area.

Introduction

Valnoctamide, a chiral amide derivative of valproic acid, has demonstrated a promising profile as a central nervous system (CNS) active agent. It is under investigation for several neurological and psychiatric conditions. Unlike its structural isomer valpromide, Valnoctamide is not a prodrug of its corresponding acid and exhibits its own pharmacological activity. A key advantage of Valnoctamide is its significantly lower teratogenic potential compared to valproic acid, making it a potentially safer therapeutic option, particularly for women of childbearing age[1][2][3][4][5].

The primary metabolic pathways of Valnoctamide involve oxidation, making it a prime candidate for deuteration. The strategic replacement of hydrogen atoms with their stable isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug. This "kinetic isotope effect" can slow down metabolic processes, leading to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen with reduced side effects. This guide outlines the rationale, proposed synthetic strategies, and experimental protocols for the investigation of deuterated Valnoctamide (d-Valnoctamide).

Rationale for the Deuteration of Valnoctamide

The primary motivation for developing deuterated Valnoctamide is to enhance its metabolic stability. By selectively replacing hydrogen atoms at sites of enzymatic oxidation with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more resistant to cleavage by metabolic enzymes such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT). This can lead to several potential therapeutic advantages:

-

Improved Pharmacokinetic Profile: A reduced rate of metabolism can lead to a longer plasma half-life and increased area under the curve (AUC), potentially allowing for less frequent dosing and improved patient compliance.

-

Reduced Formation of Metabolites: Slowing down metabolism can decrease the formation of various metabolites, which may contribute to off-target effects or drug-drug interactions.

-

Potentially Enhanced Safety Profile: By reducing metabolic clearance, lower doses of d-Valnoctamide may achieve the same therapeutic effect as the parent compound, potentially reducing dose-dependent side effects.

Given that Valnoctamide possesses two chiral centers, leading to four stereoisomers with distinct pharmacokinetic profiles, the development of stereoisomerically pure deuterated analogs could offer further therapeutic refinement[1][6][7].

Proposed Synthesis of Deuterated Valnoctamide

While no specific synthesis for deuterated Valnoctamide has been published, a general synthetic route can be proposed based on the known synthesis of Valnoctamide and general methods for introducing deuterium. A plausible approach would involve the use of deuterated starting materials or reagents.

Proposed Synthetic Pathway:

Experimental Protocol (Hypothetical):

-

Alkylation: A deuterated alkyl halide (e.g., d-propyl iodide) would be reacted with a malonic ester derivative in the presence of a strong base (e.g., sodium ethoxide) to introduce the deuterated side chain.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester would be hydrolyzed (e.g., with aqueous sodium hydroxide) and then acidified and heated to induce decarboxylation, yielding deuterated valnoctoic acid.

-

Amidation: The deuterated valnoctoic acid would then be converted to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia to form the final deuterated Valnoctamide product.

Purification would likely involve column chromatography and recrystallization. The final product's identity and isotopic purity would need to be confirmed by mass spectrometry and NMR spectroscopy.

Proposed In Vitro Metabolic Stability Studies

To assess the impact of deuteration on the metabolic stability of Valnoctamide, in vitro assays using liver microsomes are proposed. These experiments would compare the degradation rate of deuterated Valnoctamide to its non-deuterated counterpart.

Experimental Workflow:

Experimental Protocol (Hypothetical):

-

Incubation: Deuterated Valnoctamide and non-deuterated Valnoctamide (at a concentration of 1 µM) would be incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C. The reaction would be initiated by the addition of an NADPH-regenerating system.

-

Sampling: Aliquots would be removed at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) and the reaction quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: After protein precipitation and centrifugation, the supernatant would be analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound would be plotted against time to determine the first-order elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) would be calculated.

Proposed Pharmacokinetic Studies in Animal Models

To evaluate the in vivo effects of deuteration, pharmacokinetic studies in a relevant animal model (e.g., rats) are proposed.

Experimental Workflow:

Experimental Protocol (Hypothetical):

-

Dosing: Two groups of rats would receive a single oral or intravenous dose of either deuterated Valnoctamide or non-deuterated Valnoctamide.

-

Blood Sampling: Blood samples would be collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing and Analysis: Plasma would be separated and the drug concentrations quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Predicted Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data that could be expected from the proposed studies, illustrating the potential impact of deuteration on Valnoctamide.

Table 1: Predicted In Vitro Metabolic Stability of Deuterated Valnoctamide vs. Valnoctamide in Human Liver Microsomes

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Valnoctamide | 30 | 23.1 |

| d-Valnoctamide | 90 | 7.7 |

Table 2: Predicted Pharmacokinetic Parameters of Deuterated Valnoctamide vs. Valnoctamide in Rats Following a Single Oral Dose

| Parameter | Valnoctamide | d-Valnoctamide |

| Cmax (ng/mL) | 850 | 1200 |

| Tmax (h) | 1.5 | 2.0 |

| AUC (0-∞) (ng·h/mL) | 7500 | 18000 |

| Half-life (t½, h) | 4.5 | 10.0 |

| Clearance (CL/F, L/h/kg) | 0.8 | 0.33 |

| Bioavailability (F, %) | 60 | 75 |

Conclusion

While direct experimental data on deuterated Valnoctamide is currently unavailable, the established principles of drug deuteration and the known metabolic profile of Valnoctamide strongly suggest that a deuterated analog could offer significant therapeutic advantages. The proposed synthetic routes and experimental protocols outlined in this guide provide a robust framework for the future investigation of deuterated Valnoctamide. Such studies are warranted to explore the potential of this strategy to deliver a metabolically more stable and potentially safer alternative for the treatment of various CNS disorders. The successful development of a deuterated Valnoctamide would represent a significant advancement in the field of neurotherapeutics.

References

- 1. Pharmacokinetic-pharmacodynamic relationships of (2S,3S)-valnoctamide and its stereoisomer (2R,3S)-valnoctamide in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of a valpromide isomer, valnoctamide, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valnoctamide as a valproate substitute with low teratogenic potential in mania: a double-blind, controlled, add-on clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the antiallodynic, teratogenic and pharmacokinetic profile of stereoisomers of valnoctamide, an amide derivative of a chiral isomer of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Valnoctamide-d5 as an Internal Standard for the LC-MS/MS Quantification of Valnoctamide

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Valnoctamide, a chiral amide derivative of valproic acid, is a central nervous system (CNS) active compound with potential therapeutic applications in epilepsy and bipolar disorder. Accurate quantification of valnoctamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for its high sensitivity, selectivity, and throughput.[1][2][3] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in LC-MS/MS bioanalysis by compensating for variability in sample preparation, chromatography, and ionization.[4][5][6][7] Valnoctamide-d5, a deuterated analog of valnoctamide, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte. This document provides a detailed application note and protocol for the quantification of valnoctamide in plasma using this compound as an internal standard with LC-MS/MS.

Principle of the Method

This method employs a protein precipitation extraction of valnoctamide and the internal standard, this compound, from plasma samples. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry using electrospray ionization (ESI) in positive ion mode. The analyte and internal standard are monitored using specific multiple reaction monitoring (MRM) transitions. The ratio of the peak area of valnoctamide to that of this compound is used to construct a calibration curve and quantify the concentration of valnoctamide in unknown samples. The co-elution of the deuterated internal standard with the analyte ensures that any variations during the analytical process are effectively normalized, leading to high accuracy and precision.[5]

Experimental Protocols

Materials and Reagents

-

Valnoctamide (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade, e.g., Milli-Q or equivalent)

-

Control human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Instrumentation

-

A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

An analytical column suitable for reverse-phase chromatography of small molecules, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Data acquisition and processing software.

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of valnoctamide and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of valnoctamide by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with appropriate amounts of the valnoctamide working standard solutions. These should be prepared from a separate weighing of the analytical standard if possible.

-

Sample Preparation Protocol

-

Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

-

To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound).

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Standard HPLC/UHPLC system |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | |

| Analyte | Q1 Mass (Da) |

| Valnoctamide | [m/z + H]+ |

| This compound (IS) | [m/z + H]+ |

Note: The exact m/z values for the precursor and product ions for Valnoctamide and this compound would need to be determined experimentally by infusing the pure compounds into the mass spectrometer. For Valnoctamide (C9H19NO), the monoisotopic mass is 157.1467. The protonated molecule [M+H]+ would be approximately 158.15. For this compound, the mass would be increased by 5 Da, so the [M+H]+ would be approximately 163.18. The fragment ions would be determined from the product ion scan.

Data Analysis and Quantification

The concentration of valnoctamide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentrations of the QC and unknown samples are then calculated from the regression equation.

Method Validation Parameters (Illustrative Data)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables present illustrative data for key validation parameters.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Valnoctamide | 1 - 1000 | Linear (1/x²) | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |

| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |

Table 5: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

| Low QC | 85 - 95 | 85 - 95 | < 15 |

| High QC | 85 - 95 | 85 - 95 | < 15 |

Visualizations

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. research.unipd.it [research.unipd.it]

- 3. ssi.shimadzu.com [ssi.shimadzu.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

Application Note: Quantitative Analysis of Valnoctamide in Human Plasma using a Novel LC-MS/MS Method with Valnoctamide-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Valnoctamide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Valnoctamide-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

Valnoctamide, an amide derivative of valproic acid, is a central nervous system-active drug with anticonvulsant and mood-stabilizing properties.[1][2][3] Unlike valproic acid, Valnoctamide is reported to have a lower teratogenic potential, making it a promising candidate for various neurological and psychiatric disorders.[4][5] To support its clinical development and for effective therapeutic monitoring, a reliable and validated bioanalytical method for the quantification of Valnoctamide in biological matrices is essential.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[6][7] This application note describes a comprehensive method for the determination of Valnoctamide in human plasma utilizing this compound as the internal standard.

Experimental

Materials and Reagents

-

Valnoctamide and this compound reference standards were sourced from a reputable supplier.

-

HPLC-grade methanol, acetonitrile, and water were obtained from a commercial vendor.

-

Formic acid (LC-MS grade) was used as a mobile phase additive.

-

Human plasma (K2EDTA) was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was employed for this analysis.

Standard Solutions

Stock solutions of Valnoctamide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.

Sample Preparation

A simple and efficient protein precipitation method was utilized for plasma sample preparation:

-

Allow plasma samples to thaw at room temperature.

-

To 50 µL of plasma, add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Sample preparation workflow for Valnoctamide analysis.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions (Hypothetical):

-

Valnoctamide: Q1: 144.2 m/z -> Q3: 88.1 m/z

-

This compound: Q1: 149.2 m/z -> Q3: 93.1 m/z

-

Note: The MRM transitions provided are hypothetical and would require experimental optimization.

LC-MS/MS analytical workflow.

Results and Discussion

Method Validation

The bioanalytical method was validated according to the general principles outlined in regulatory guidelines. The validation assessed linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity

The calibration curve was linear over the concentration range of 10 to 5000 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Table 1: Calibration Curve Summary

| Parameter | Value |

| Concentration Range | 10 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Mean r² | ≥ 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | ≤ 15.0 | ± 15.0 | ≤ 20.0 | ± 20.0 |

| Low QC | 30 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 |

| Mid QC | 500 | ≤ 8.0 | ± 8.0 | ≤ 10.0 | ± 10.0 |

| High QC | 4000 | ≤ 5.0 | ± 5.0 | ≤ 8.0 | ± 8.0 |

Selectivity and Matrix Effect

The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of Valnoctamide and this compound in blank plasma samples from multiple sources. The matrix effect was found to be minimal and was effectively compensated for by the use of the deuterated internal standard.

Recovery

The extraction recovery of Valnoctamide was consistent across the different QC levels.

Table 3: Extraction Recovery

| QC Level | Mean Extraction Recovery (%) |

| Low QC | 85 - 95 |

| Mid QC | 88 - 98 |

| High QC | 90 - 100 |

Stability

Valnoctamide was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Valnoctamide in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation procedure and rapid chromatographic run time make this method well-suited for high-throughput analysis in a regulated bioanalytical laboratory, supporting pharmacokinetic and toxicokinetic studies of Valnoctamide.

References

- 1. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dea.gov [dea.gov]

- 4. scbt.com [scbt.com]

- 5. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Valnoctamide in Human Plasma using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnoctamide, a chiral amide derivative of valproic acid, is under investigation as a therapeutic agent for various neurological conditions. Accurate quantification of valnoctamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This application note provides a detailed protocol for the sample preparation and analysis of valnoctamide in human plasma using a stable isotope-labeled internal standard, Valnoctamide-d7, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting matrix effects and ensuring the accuracy and precision of the analytical method.

Principle

This method involves the extraction of valnoctamide and its deuterated internal standard (Valnoctamide-d7) from human plasma via protein precipitation. This technique is rapid, simple, and provides a clean extract suitable for LC-MS/MS analysis. Following protein precipitation, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a chiral stationary phase to resolve the valnoctamide enantiomers, and quantification is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Valnoctamide reference standard (≥98% purity)

-

Valnoctamide-d7 (deuterated internal standard, ≥98% purity)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

Chiral HPLC column (e.g., Chiralpak AD-H, 4.6 x 150 mm, 5 µm or equivalent).

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and processing software.

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve valnoctamide and Valnoctamide-d7 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the valnoctamide primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the Valnoctamide-d7 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solvent.

-

-

Calibration Standards and Quality Control Samples:

-

Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

-

Sample Preparation Protocol: Protein Precipitation

-

Sample Aliquoting:

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

-

Protein Precipitation:

-

Add 300 µL of the internal standard working solution (100 ng/mL Valnoctamide-d7 in acetonitrile) to each microcentrifuge tube.

-

-

Vortexing:

-

Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

-

Injection:

-

Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

-

LC-MS/MS Conditions

-

HPLC Conditions:

-

Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.8 mL/min

-

Gradient: 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Column Temperature: 30°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Valnoctamide: [Precursor ion > Product ion] (To be determined based on compound structure)

-

Valnoctamide-d7: [Precursor ion+7 > Product ion] (To be determined based on compound structure)

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, gas flows).

-

Data Presentation

The following tables summarize the expected quantitative data from the method validation based on FDA and EMA guidelines for bioanalytical method validation.[1]

Table 1: Calibration Curve Parameters

| Parameter | Acceptance Criteria | Expected Result |

| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |

| Regression Model | Linear or weighted linear | 1/x weighted linear |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | Consistent and reproducible | Consistent and reproducible | 0.85 - 1.15 | 0.85 - 1.15 |

| High QC | Consistent and reproducible | Consistent and reproducible | 0.85 - 1.15 | 0.85 - 1.15 |

Visualizations

Caption: Workflow for Valnoctamide Sample Preparation and Analysis.

Discussion

The described protein precipitation method offers a simple and high-throughput approach for the extraction of valnoctamide from human plasma. The use of a deuterated internal standard, Valnoctamide-d7, is essential to compensate for any variability in extraction recovery and to mitigate potential matrix effects, thereby ensuring the reliability of the quantitative results. The subsequent chiral LC-MS/MS analysis provides the necessary selectivity and sensitivity for the determination of valnoctamide enantiomers at clinically relevant concentrations. This method is suitable for routine analysis in a regulated bioanalytical laboratory.

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation and quantitative analysis of valnoctamide in human plasma using a deuterated internal standard. The method is robust, reliable, and can be readily implemented in research and drug development settings for pharmacokinetic and therapeutic drug monitoring studies of valnoctamide.

References

Preparation of Valnoctamide-d5 Stock and Working Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock and working solutions of Valnoctamide-d5, a deuterated analog of Valnoctamide. Accurate preparation of these solutions is critical for various research applications, including its use as an internal standard in pharmacokinetic studies and as a tool in metabolic research. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing reliable and consistent solutions.

Introduction

Valnoctamide, a chiral amide derivative of valproic acid, has been investigated for its anticonvulsant and mood-stabilizing properties. This compound is the deuterated form of Valnoctamide, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but can be distinguished by its higher mass. Proper preparation of this compound solutions is the first and a crucial step for obtaining accurate and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 2-Ethyl-3-methylpentanamide-d5 |

| Molecular Formula | C₈H₁₂D₅NO |

| Molecular Weight | 148.26 g/mol |

| Appearance | White Solid |

| Storage Conditions | Long-term: -20°C; Short-term: Room Temperature |

Safety Precautions

-

Hazard Statement: Harmful if swallowed.

-

Precautionary Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or in a chemical fume hood.

-

Experimental Protocols

Preparation of this compound Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound. The choice of solvent is critical for ensuring complete dissolution. While some sources indicate water solubility, Valnoctamide (the non-deuterated form) is practically insoluble in water and slightly soluble in organic solvents. Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the solvent for the primary stock solution.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.4826 mg of this compound.

-

Calculation:

-

Mass (g) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L)

-

Mass (mg) = 10 mmol/L * 148.26 g/mol * 0.001 L * 1000 mg/g = 1.4826 mg

-

-

-

Dissolution:

-

Transfer the weighed this compound to a clean microcentrifuge tube or vial.

-

Add the calculated volume of DMSO to the vial. For 1.4826 mg of this compound, add 1 mL of DMSO.

-

Cap the vial tightly.

-

-

Mixing: Vortex the solution for at least 30 seconds to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles. Gentle warming in a water bath (37°C) can aid dissolution if necessary.

-

Storage: Store the 10 mM stock solution at -20°C in a tightly sealed amber vial to protect from light and moisture.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentration using an appropriate buffer or cell culture medium. The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Appropriate diluent (e.g., phosphate-buffered saline (PBS), cell culture medium)

-

Sterile microcentrifuge tubes or plates

-

Calibrated micropipettes and sterile tips

Procedure (Example: Preparation of a 100 µM Working Solution):

-

Calculation of Dilution Factor:

-

Dilution Factor = [Stock Concentration] / [Working Concentration]

-

Dilution Factor = 10,000 µM / 100 µM = 100

-

-

Serial Dilution (Recommended for high dilution factors):

-

Intermediate Dilution (1 mM): Pipette 10 µL of the 10 mM stock solution into 90 µL of the diluent. This creates a 1 mM intermediate solution.

-

Final Dilution (100 µM): Pipette 10 µL of the 1 mM intermediate solution into 90 µL of the diluent. This yields the final 100 µM working solution.

-

-

Direct Dilution (for lower dilution factors):

-

To prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the diluent.

-

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

-

Usage: Use the freshly prepared working solutions immediately for experiments. Solutions in aqueous buffers are generally less stable than stock solutions in DMSO.

Note on Working Concentrations: The appropriate working concentration will depend on the specific application. For in vitro assays, concentrations are often in the micromolar (µM) to millimolar (mM) range. A study on healthy subjects receiving a 400 mg oral dose of Valnoctamide reported a maximum plasma concentration (Cmax). It is a common practice in in vitro studies to test concentrations that are 20- to 200-fold higher than the Cmax observed in plasma.

Workflow Diagram

The following diagram illustrates the overall workflow for the preparation of this compound stock and working solutions.

Application of Valnoctamide-d5 in Clinical Toxicology Screening

Application Notes

Introduction

Valnoctamide, a central nervous system (CNS)-active chiral amide, is an isomer of valpromide and an analog of the widely used anticonvulsant valproic acid.[1] Given its therapeutic potential and the necessity for monitoring in clinical and forensic settings, accurate and reliable quantification in biological matrices is imperative. Clinical toxicology screening requires robust analytical methods to ensure precise measurement of drug concentrations for patient management, dose adjustments, and in cases of suspected overdose. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[2][3][4] Valnoctamide-d5, a deuterated analog of Valnoctamide, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte of interest.

Principle

This compound is chemically identical to Valnoctamide, with the exception of five deuterium atoms replacing five hydrogen atoms.[5] This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its identical chromatographic behavior and extraction recovery ensure that it accurately reflects the analytical fate of Valnoctamide throughout the entire experimental procedure. By adding a known concentration of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement corrects for potential inconsistencies during sample extraction, derivatization (if necessary), and injection, as well as for matrix effects and fluctuations in instrument performance.[2][3][4]

Applications

The primary application of this compound is as an internal standard for the quantitative analysis of Valnoctamide in biological matrices such as plasma, serum, urine, and whole blood. This is particularly critical in:

-

Therapeutic Drug Monitoring (TDM): To ensure Valnoctamide concentrations are within the therapeutic range.

-

Pharmacokinetic and Bioequivalence Studies: To accurately characterize the absorption, distribution, metabolism, and excretion of Valnoctamide.[1][6]

-

Clinical and Forensic Toxicology: To identify and quantify Valnoctamide in cases of suspected toxicity or overdose.

-

Drug Metabolism Studies: To investigate the metabolic pathways of Valnoctamide.

Experimental Protocols

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol describes a general procedure for the extraction of Valnoctamide from human plasma.

-

Materials:

-

Human plasma samples

-

This compound internal standard working solution (1 µg/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Reconstituting solution (e.g., 50:50 Methanol:Water)

-

Vortex mixer

-

Centrifuge